molecular formula C18H20N2O3 B11112781 N-(2,4-dimethylphenyl)-N'-(2-phenoxyethyl)ethanediamide

N-(2,4-dimethylphenyl)-N'-(2-phenoxyethyl)ethanediamide

Cat. No.: B11112781
M. Wt: 312.4 g/mol
InChI Key: QJRDLDJHVJNCND-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N’-(2-phenoxyethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a 2,4-dimethylphenyl group and a 2-phenoxyethyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N’-(2-phenoxyethyl)ethanediamide typically involves the reaction of 2,4-dimethylphenylamine with 2-phenoxyethylamine in the presence of an appropriate coupling agent. Common coupling agents include carbodiimides or phosphonium salts. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-(2-phenoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-(2-phenoxyethyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N’-(2-phenoxyethyl)ethanediamide can be compared with other ethanediamides such as N,N’-diethyl-ethanediamide and N,N’-diphenyl-ethanediamide.
  • These compounds share a common ethanediamide backbone but differ in their substituent groups, which can significantly affect their chemical and physical properties.

Uniqueness

The presence of both 2,4-dimethylphenyl and 2-phenoxyethyl groups in N-(2,4-dimethylphenyl)-N’-(2-phenoxyethyl)ethanediamide may impart unique properties such as enhanced stability, specific reactivity, or particular biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(2-phenoxyethyl)oxamide

InChI

InChI=1S/C18H20N2O3/c1-13-8-9-16(14(2)12-13)20-18(22)17(21)19-10-11-23-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

QJRDLDJHVJNCND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2)C

Origin of Product

United States

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